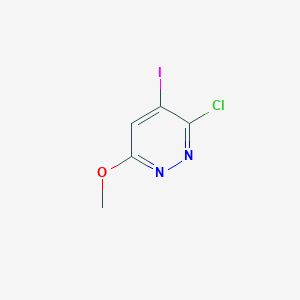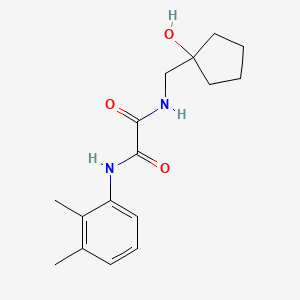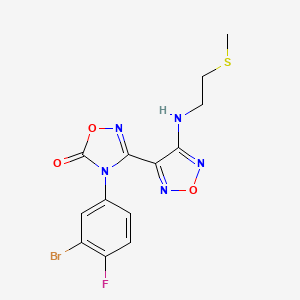
Ido-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ido-IN-12 is an inhibitor of indoleamine 2,3-dioxygenase (IDO), a rate-limiting enzyme of tryptophan catabolism through the kynurenine pathway . IDO plays a crucial role in the mechanisms of tolerance and its physiological functions include the suppression of potentially dangerous inflammatory processes in the body .
Molecular Structure Analysis
The molecular weight of Ido-IN-12 is 416.23 and its formula is C13H11BrFN5O3S . The exact molecular structure is not provided in the available resources.
Applications De Recherche Scientifique
Interdisciplinary Research and Measurement
Ido-IN-12's applications in scientific research can be understood through the lens of interdisciplinary scientific research (IDR). IDR is crucial in creating science and engineering indicators and involves integrating knowledge across various fields. Bibliometrics, network dynamics, and entropy are key measures in IDR, offering insights into the social dynamics leading to knowledge integration (Wagner et al., 2011).
Cancer Immunotherapy and Indoleamine 2,3-Dioxygenase Pathways
In cancer research, Ido-IN-12 is relevant due to its connection with indoleamine 2,3-dioxygenase (IDO) pathways. IDO plays a vital role in tumor, stromal, and immune cells, supporting inflammatory processes that lead to immune tolerance to tumor antigens. This role of IDO in cancer includes the suppression of T and NK cells and the promotion of tumor angiogenesis. Small-molecule inhibitors of IDO, like Ido-IN-12, exhibit anticancer activity and enhance immunotherapy, radiotherapy, or chemotherapy (Prendergast et al., 2014).
Osteosarcoma Cell Lines and IDO Activity
Ido-IN-12's implications are also seen in osteosarcoma research. IL-12 and IL-18 can enhance IDO activity in osteosarcoma cell lines, independent of IFN-gamma, pointing towards alternative pathways for IDO activation. This finding broadens the understanding of IDO's role in cancer and could influence the development of new therapies (Liebau et al., 2002).
Bioimage Data Integration and Publication
The Image Data Resource (IDR) offers a platform for linking data from imaging modalities with genetic or chemical databases. This integration facilitates the analysis of gene networks and reveals functional interactions. IDR is relevant for research involving Ido-IN-12, providing a resource for publishing and analyzing scientific image data (Williams et al., 2017).
Nanomedicine and Cancer Immunotherapy
Ido-IN-12 is significant in the field of nanomedicine, particularly for cancer immunotherapy. Nanoparticle-based drug delivery systems incorporating IDO inhibitors like Ido-IN-12 are an emerging approach to stimulate immune responses against cancer. The inhibition of IDO is a pivotal area in cancer immunotherapy research, with various preclinical studies demonstrating significant therapeutic effects (Zulfiqar et al., 2017).
Mécanisme D'action
Ido-IN-12 acts as an inhibitor of the IDO enzyme. The canonical mechanism of action of IDO involves the metabolic depletion of tryptophan and/or the accumulation of kynurenine, which inhibits immune cell effector functions and/or facilitates T cell death . By inhibiting IDO, Ido-IN-12 may prevent these immunosuppressive effects .
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-3-[4-(2-methylsulfanylethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN5O3S/c1-24-5-4-16-11-10(17-23-18-11)12-19-22-13(21)20(12)7-2-3-9(15)8(14)6-7/h2-3,6H,4-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHHWEREOQPCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2975841.png)
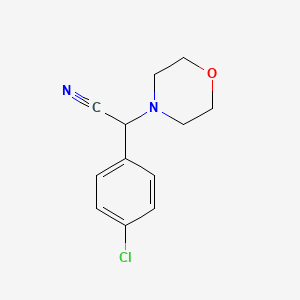
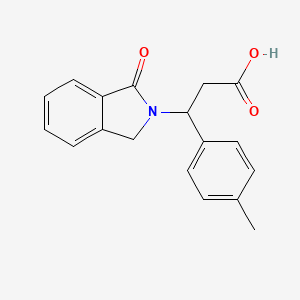
![9-benzyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975846.png)
![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2975847.png)
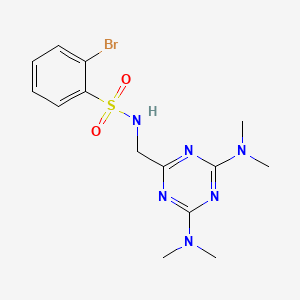


![N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975856.png)
